Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
Overview
Description
Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C13H11NO3. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . More detailed studies are required to elucidate the precise interactions and resulting changes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate can be synthesized through a multicomponent reaction involving terminal alkynes, isocyanates, and malonates. This reaction is catalyzed by copper acetylides, which attack isocyanates to form a propargylic amide species. This intermediate then reacts with malonates in the presence of t-butyl lithium to form the desired dihydropyridine-3-carboxylate . The reaction is regioselective and can be performed under mild conditions, making it a convenient method for synthesizing this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same multicomponent reaction described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Comparison with Similar Compounds
Similar Compounds
Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate: A similar compound with a different substituent on the phenyl ring.
Methyl 6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxylate: Another derivative with a trifluoromethyl group on the phenyl ring
Uniqueness
Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 6-oxo-1-phenylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-7-8-12(15)14(9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBSPLUQQNNULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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